molecular formula C11H13NO4 B2660931 (R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid CAS No. 67401-65-4

(R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid

Cat. No. B2660931
CAS RN: 67401-65-4
M. Wt: 223.228
InChI Key: QGICDLYPUUZBIV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Methoxycarbonylamino)-3-phenylpropanoic acid, also known as (R)-MPA, is a compound of significant importance in the scientific research field. It is a chiral carboxylic acid that is widely used in asymmetric synthesis, as a building block for pharmaceuticals, and in biochemistry and physiology research.

Scientific Research Applications

(R)-MPA is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmaceuticals. It is used as a chiral building block for the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It is also used in the synthesis of chiral catalysts, which are important for asymmetric synthesis. In addition, (R)-MPA has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibition and activation.

Mechanism Of Action

(R)-MPA acts as an inhibitor of several enzymes, including cytochrome P450 enzymes. It inhibits these enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This inhibition leads to an increase in the amount of substrate that is available for the enzyme to bind to, resulting in an increase in the rate of enzyme activity.

Biochemical And Physiological Effects

(R)-MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to inhibit the production of certain proteins. In addition, (R)-MPA has been found to have anti-inflammatory and antioxidant properties, as well as to be an inhibitor of the enzyme acetylcholinesterase.

Advantages And Limitations For Lab Experiments

(R)-MPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in large quantities, making it ideal for use in large-scale experiments. Additionally, (R)-MPA is a versatile compound that can be used in a variety of different experiments. However, there are some limitations to (R)-MPA, such as its instability in water and its sensitivity to light.

Future Directions

There are a number of potential future directions for (R)-MPA. One potential direction is the development of new synthetic methods for the synthesis of (R)-MPA. Additionally, there is potential for the development of new applications for (R)-MPA, such as the use of (R)-MPA as a chiral catalyst for asymmetric synthesis. Finally, there is potential for the development of new derivatives of (R)-MPA, such as fluorinated derivatives, which could have improved properties and applications.

properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICDLYPUUZBIV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid

Synthesis routes and methods

Procedure details

2-Amino-3-phenyl-propionic acid (1.65 g) was dissolved in 1 N NaOH (10 mL), and Na2CO3 (530 mg) was added. The mixture was cooled to 0° C. and methyl chloroformate was added slowly, and then stirred for overnight at room temperature. The mixture was washed with DCM and acidified with 3 mL of 2N HCl, and then was taken up in ether (200 mL). The organic phase was dried over sodium sulfate. Removing the solvent to give 2-Methoxycarbonylamino-3-phenyl-propionic acid (1.95 g, 87%) as an off-white solid.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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